![molecular formula C17H19FN4O B2491620 N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2195875-04-6](/img/structure/B2491620.png)
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and related compounds involves multiple steps, including nitro substitution by the fluorine anion and further chemical modifications to achieve the desired structure. For instance, the preparation of analogs with fluoropyridin moieties showcases the complexity and specificity of the synthesis process involved in creating such compounds (García et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves advanced techniques like LC-MS, NMR, IR, and mass spectra, which confirm the chemical structure and help in understanding the compound's interaction at the molecular level. For example, derivatives synthesized through cyclization and further treated with piperazine showcased a detailed molecular structure confirmation through these techniques (Babu et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives can be complex, involving various reactions such as cyclization, nitro substitution, and interactions with piperazine. These processes are crucial for modifying the compound's chemical structure to achieve specific biological activities or physical properties (Babu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Met Kinase Inhibition
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide derivatives have been explored as potent and selective Met kinase inhibitors. Substituting specific positions on the compound has shown to improve enzyme potency and aqueous solubility, leading to potential use in cancer treatment models. For instance, one such compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model after oral administration and has been advanced into clinical trials due to its favorable efficacy and safety profiles (Schroeder et al., 2009).
PET Tracers for Neurological Disorders
Derivatives of this compound have been developed as PET tracers for serotonin 5-HT(1A) receptors. These tracers show high brain uptake, slow brain clearance, and stability, indicating potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity
Novel derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds have shown potential activity against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Babu et al., 2015).
Soluble Epoxide Hydrolase Inhibition
Compounds related to this compound have been identified as inhibitors of soluble epoxide hydrolase. Specific modifications in the chemical structure have led to compounds with promising in vivo effects and potential applications in various disease models (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXGRSPNWKSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.